1,2,4-Triethoxybenzene

Description

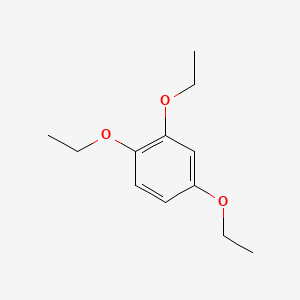

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-13-10-7-8-11(14-5-2)12(9-10)15-6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXHYYFYFLXUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194632 | |

| Record name | 1,2,4-triethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41827-15-0 | |

| Record name | 1,2,4-triethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041827150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-triethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-Triethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,4-Triethoxybenzene chemical structure and properties

An In-depth Technical Guide to 1,2,4-Triethoxybenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic ether of significant interest in organic synthesis and materials science. This document details its chemical structure, physicochemical properties, and a robust, field-tested synthesis protocol based on the Williamson ether synthesis. Mechanistic insights, spectroscopic characterization, potential applications in drug development, and critical safety protocols are discussed. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, providing the foundational knowledge required for the effective and safe utilization of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with three ethoxy (-OCH₂CH₃) groups at the 1, 2, and 4 positions. The presence of these electron-donating alkoxy groups significantly influences the reactivity of the aromatic ring, making it a valuable precursor in various synthetic applications.

-

IUPAC Name: this compound

-

Synonyms: Hydroxyhydroquinone triethyl ether

-

CAS Number: 61205-32-3

-

Molecular Formula: C₁₂H₁₈O₃

-

Molecular Weight: 210.27 g/mol

-

Canonical SMILES: CCOС1=CC(=C(C=C1)OCC)OCC

The molecular structure is depicted below, illustrating the arrangement of the ethoxy groups on the benzene core.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for designing experimental setups, purification procedures, and for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Appearance | Clear light yellow to yellow-brown liquid | [1] |

| Boiling Point | 247 °C (lit.) | [2] |

| Density | 1.126 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.533 (lit.) | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.640 (estimated) | [2] |

Synthesis and Mechanistic Considerations

This compound is efficiently synthesized from 1,2,4-trihydroxybenzene (also known as hydroxyhydroquinone) via the Williamson ether synthesis.[3][4] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][6]

Mechanistic Insight

The synthesis is a two-stage process within a single pot:

-

Deprotonation: A strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the three acidic hydroxyl groups of 1,2,4-trihydroxybenzene. This step is crucial as it generates the highly nucleophilic triphenoxide anion. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone facilitates this step by solvating the cation (K⁺) without interfering with the nucleophile.[7]

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide ions then act as nucleophiles, attacking the electrophilic carbon of an ethylating agent, such as bromoethane or iodoethane. This occurs via a concerted Sₙ2 mechanism, where the C-O bond forms simultaneously as the C-Br (or C-I) bond breaks.[4] Using a primary alkyl halide like bromoethane is essential to favor substitution over elimination, which can be a competing side reaction with secondary or tertiary halides.[6]

The overall transformation is depicted in the workflow below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established chemical principles.

-

Preparation: To a solution of 1,2,4-trihydroxybenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, >3.0 eq) in portions under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Anion Formation: Stir the resulting suspension vigorously at room temperature for 30-60 minutes. The formation of the potassium triphenoxide salt is visually indicated by a change in the mixture's color and consistency.

-

Alkylation: Add bromoethane (>3.0 eq) dropwise to the reaction mixture using an addition funnel. An exothermic reaction may be observed; maintain control over the addition rate to keep the temperature manageable.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing cold water. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy groups and the aromatic protons. The ethyl protons will appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The aromatic protons will appear as distinct signals in the aromatic region (typically 6.5-7.5 ppm), with coupling patterns determined by their positions on the ring.[8][9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the three unique aromatic carbons attached to ethoxy groups, the three aromatic C-H carbons, and the two distinct carbons of the ethoxy groups (-OCH₂- and -CH₃).

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong C-O stretching bands characteristic of aryl ethers (around 1200-1250 cm⁻¹). It will also show C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl groups (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring (around 1500-1600 cm⁻¹).[10]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 210.27). Fragmentation patterns will likely involve the loss of ethyl and ethoxy groups.[11]

Applications in Research and Drug Development

Alkoxy-substituted benzene derivatives are important scaffolds in medicinal chemistry and materials science.[7] While direct applications of this compound in approved drugs are not widely documented, its structural motif is relevant.

-

Intermediate in Organic Synthesis: It serves primarily as a versatile intermediate.[1] The electron-rich benzene ring is activated towards electrophilic aromatic substitution, allowing for the introduction of other functional groups. This makes it a valuable building block for synthesizing more complex molecules.[2]

-

Scaffold for Biologically Active Molecules: Polyalkoxybenzenes are known to possess a range of biological activities, including antioxidant properties.[7] The 1,2,4-substitution pattern is found in various natural products and synthetic compounds. For instance, derivatives of 1,2,4-trisubstituted benzenes have been investigated as antimitotic agents for cancer therapy and as inhibitors of enzymes like histone demethylase LSD1.[12][13] The lipophilic nature imparted by the three ethoxy groups can enhance membrane permeability and bioavailability, which are desirable properties in drug candidates.[7]

-

Precursor for Materials Science: Substituted benzenes are foundational components for liquid crystals and other organic electronic materials. The specific arrangement and nature of the alkoxy groups can influence the mesomorphic and electronic properties of the final material.[7]

Safety, Handling, and Storage

Proper handling and storage of this compound are imperative for laboratory safety. Based on data for structurally similar compounds like 1,2,4-trimethoxybenzene, the following precautions should be taken.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[14]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Inhalation: Move the person to fresh air.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from oxidizing agents and strong acids.

Conclusion

This compound is a significant chemical intermediate with well-defined properties and a straightforward synthetic route. Its utility as a building block in the synthesis of complex organic molecules positions it as a compound of interest for researchers in drug discovery and materials science. Understanding its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe application in a research and development setting.

References

- Vertex AI Search. (n.d.). 1,2,4-Trimethoxybenzene 135-77-3 wiki.

- Cheméo. (n.d.). Chemical Properties of 1,2,4-Trimethoxybenzene (CAS 135-77-3).

- BenchChem. (2025). Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide.

- metasci. (n.d.). Safety Data Sheet 1,2,4-Trimethoxybenzene.

- ResearchGate. (n.d.). Synthetic approach for the preparation of 1,2,4-trimethoxybenzene (3) from vanillin (2).

- ChemicalBook. (n.d.). 1,2,4-Trimethoxybenzene CAS#: 135-77-3.

- PubChem. (n.d.). 1,2,4-Trimethoxybenzene.

- The Good Scents Company. (n.d.). 1,2,4-trimethoxybenzene, 135-77-3.

- Guidechem. (n.d.). What are the characteristics and uses of 1,2,4-Trimethoxybenzene?.

- PrepChem.com. (n.d.). Synthesis of 1,2,4-trihydroxybenzene.

- HRI. (n.d.). 1,2,4-Trimethoxybenzene (CAS 135-77-3): Odor profile, Properties, & IFRA compliance.

- Google Patents. (n.d.). US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone.

- ChemicalBook. (n.d.). 1,2,4-Trimethoxybenzene (135-77-3) 1H NMR spectrum.

- SpectraBase. (n.d.). 1,2,4-Trimethoxybenzene - Optional[1H NMR] - Spectrum.

- ResearchGate. (n.d.). Reaction mechanism for the formation of 1,2,4-trimethoxybenzene.

- CIR. (2024). Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics.

- NIST. (n.d.). 1,2,4-Trimethoxybenzene - WebBook.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.

- NIST. (n.d.). 1,2,4-Trimethoxybenzene - IR Spectrum.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- ChemicalBook. (n.d.). 1,2,4-Benzenetriol synthesis.

- Carl ROTH. (2016, February 4). Safety Data Sheet: 1,2,4-Trimethylbenzene.

- Synerzine. (2018, June 22). Benzene, 1,2,3-trimethoxy-.

- CAMEO Chemicals. (n.d.). 1,2,4-TRICHLOROBENZENE.

- MDPI. (n.d.). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.

- PubMed Central. (2022, August 8). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,2,4-Trimethoxybenzene CAS#: 135-77-3 [m.chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,2,4-Trimethoxybenzene (135-77-3) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1,2,4-Trimethoxybenzene [webbook.nist.gov]

- 11. 1,2,4-Trimethoxybenzene [webbook.nist.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sds.metasci.ca [sds.metasci.ca]

An In-depth Technical Guide to the Synthesis of 1,2,4-Triethoxybenzene

A Senior Application Scientist's Perspective on a Viable Synthetic Route, Reaction Energetics, and Practical Execution for Researchers and Drug Development Professionals.

Introduction: Strategic Approach to the Synthesis of 1,2,4-Triethoxybenzene

This compound is a polyalkoxy-substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural isomer, 1,3,5-triethoxybenzene, is more commonly synthesized from the readily available phloroglucinol (1,3,5-trihydroxybenzene). However, the direct synthesis of the 1,2,4-isomer from phloroglucinol is not a practical approach in a standard laboratory setting. This is due to the inherent stability of the 1,3,5-substitution pattern of phloroglucinol, making a rearrangement of the hydroxyl groups to a 1,2,4-configuration a complex and energetically unfavorable process.

This guide, therefore, presents a scientifically sound and more feasible multi-step synthetic pathway to this compound. The proposed route commences with a more suitable precursor, hydroquinone, to first generate the key intermediate, 1,2,4-trihydroxybenzene (also known as hydroxyquinol). Subsequently, a classic Williamson ether synthesis is employed to introduce the three ethoxy groups, yielding the final product. This approach ensures a logical and reproducible methodology for researchers and professionals in the field.

Part 1: The Synthetic Pathway: From Hydroquinone to this compound

The overall synthetic strategy is a two-stage process. The first stage involves the preparation of 1,2,4-trihydroxybenzene from hydroquinone, which can be achieved through an oxidation and subsequent hydroxylation. A common method involves the oxidation of hydroquinone to p-benzoquinone, followed by a Thiele-Winter acetoxylation to form 1,2,4-triacetoxybenzene. This intermediate is then hydrolyzed to yield 1,2,4-trihydroxybenzene[1]. The second stage is the tri-O-ethylation of 1,2,4-trihydroxybenzene using a Williamson ether synthesis.

Caption: Overall synthetic pathway from hydroquinone to this compound.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 1,2,4-Trihydroxybenzene from Hydroquinone

This stage involves a three-step process: oxidation, acetoxylation, and deacetylation[1][2][3].

Step 1.1: Oxidation of Hydroquinone to p-Benzoquinone

-

Principle: Hydroquinone is oxidized to p-benzoquinone using an appropriate oxidizing agent in an acidic medium.

-

Protocol:

-

In a well-ventilated fume hood, prepare a suspension of hydroquinone (1 equivalent) in a suitable solvent such as 3% aqueous sulfuric acid.

-

Add a catalytic amount of iodine (e.g., 0.01 equivalents).

-

Slowly add 30% aqueous hydrogen peroxide (1.2 equivalents) dropwise to the suspension. The rate of addition should be controlled to maintain the reaction temperature between 30-50°C.

-

Stir the resulting mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

The p-benzoquinone product can be isolated by filtration and washed with cold water.

-

Step 1.2: Thiele-Winter Acetoxylation of p-Benzoquinone

-

Principle: This reaction introduces three acetate groups to the benzene ring through the reaction of p-benzoquinone with acetic anhydride in the presence of a strong acid catalyst[2].

-

Protocol:

-

To a stirred solution of p-benzoquinone (1 equivalent) in acetic anhydride, add a catalytic amount of a strong acid, such as concentrated sulfuric acid, at a temperature below 40°C.

-

Continue stirring the mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, the 1,2,4-triacetoxybenzene product can be precipitated by carefully adding the reaction mixture to cold water or an alcohol.

-

Isolate the solid product by filtration and wash thoroughly with water.

-

Step 1.3: Deacetylation of 1,2,4-Triacetoxybenzene

-

Principle: The acetyl groups of 1,2,4-triacetoxybenzene are removed by hydrolysis under acidic conditions to yield 1,2,4-trihydroxybenzene[1][2].

-

Protocol:

-

Suspend the 1,2,4-triacetoxybenzene (1 equivalent) in a suitable alcohol, such as absolute ethanol.

-

Add concentrated hydrochloric acid and heat the mixture to reflux in an inert atmosphere.

-

Monitor the reaction by TLC.

-

Once the deacetylation is complete, cool the reaction mixture and remove the solvent and excess acid under reduced pressure.

-

The crude 1,2,4-trihydroxybenzene can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

-

Stage 2: Williamson Ether Synthesis of 1,2,4-Trihydroxybenzene to this compound

-

Principle: The hydroxyl groups of 1,2,4-trihydroxybenzene are converted to ethoxy groups via an SN2 reaction with an ethylating agent in the presence of a base[4][5][6].

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mol) | Molar Ratio |

| 1,2,4-Trihydroxybenzene | 126.11 | 12.6 g | 0.1 | 1.0 |

| Anhydrous Potassium Carbonate | 138.21 | 45.6 g | 0.33 | 3.3 |

| Ethyl Iodide | 155.97 | 51.5 g (26.4 mL) | 0.33 | 3.3 |

| Dry N,N-Dimethylformamide (DMF) | - | 200 mL | - | - |

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-trihydroxybenzene (1.0 equivalent) in dry N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (>3.0 equivalents) to the solution in portions. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide ions.

-

Add the ethylating agent, such as ethyl iodide (>3.0 equivalents), dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor its progress by TLC.

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The final product can be purified by column chromatography or recrystallization.

-

Part 3: Reaction Mechanism

The key transformation in the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[7].

-

Deprotonation: The base (potassium carbonate) deprotonates the hydroxyl groups of 1,2,4-trihydroxybenzene to form the corresponding phenoxide ions. These phenoxide ions are potent nucleophiles.

-

Nucleophilic Attack: The nucleophilic phenoxide ions then attack the electrophilic carbon atom of the ethyl iodide in a concerted fashion. This results in the formation of an ether linkage and the displacement of the iodide leaving group. This process occurs sequentially for all three hydroxyl groups.

Caption: Mechanism of the Williamson ether synthesis for one hydroxyl group.

Part 4: Safety and Handling

-

Hydroquinone and 1,2,4-Trihydroxybenzene: These are harmful if swallowed and can cause skin and eye irritation. They are also suspected of causing genetic defects[3][8]. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

p-Benzoquinone: This is a toxic and corrosive substance. Avoid inhalation of dust and contact with skin and eyes.

-

Acetic Anhydride and Strong Acids (Sulfuric Acid, Hydrochloric Acid): These are corrosive and can cause severe burns. Handle with extreme care in a fume hood.

-

Ethyl Iodide: This is a toxic and potentially carcinogenic substance. It is also a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE.

-

N,N-Dimethylformamide (DMF): This is a skin and eye irritant and can be harmful if absorbed through the skin. It is also a reproductive toxin. Use in a fume hood and avoid contact.

-

Potassium Carbonate: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

References

-

Brune, A., & Schink, B. (1992). Sequential Transhydroxylations Converting Hydroxyhydroquinone to Phloroglucinol in the Strictly Anaerobic, Fermentative Bacterium Pelobacter massiliensis. Journal of Bacteriology, 174(18), 5789-5795. [Link]

-

Wikipedia. (n.d.). Phloroglucinol. Retrieved from [Link]

-

Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14(3), 385-427. [Link]

-

Cosmetic Ingredient Review. (2024). Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics. [Link]

- Google Patents. (n.d.). Biosynthesis of phloroglucinol and preparation of 1,3-dihydroxybenzene therefrom.

-

Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. [Link]

-

Mitchell, A. R., Pagoria, P. F., & Schmidt, R. D. (2006). A Versatile Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB). Lawrence Livermore National Lab.(LLNL), Livermore, CA (United States). [Link]

-

Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

Kops, J., & Schink, B. (1992). Sequential Transhydroxylations Converting Hydroxyhydroquinone to Phloroglucinol in the Strictly Anaerobic, Fermentative Bacteriu. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Draths Corporation. (2010). Manufacture of TATB and TNT from Biosynthesized Phloroglucinols. [Link]

-

The Good Scents Company. (n.d.). 1,2,4-trihydroxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). Phloroglucinol. Retrieved from [Link]

-

National Institutes of Health. (2012). Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line. [Link]

-

Cosmetic Ingredient Review. (2024). Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics. [Link]

Sources

- 1. US4751333A - Method for the preparation of trihydroxybenzenes - Google Patents [patents.google.com]

- 2. cir-safety.org [cir-safety.org]

- 3. cir-safety.org [cir-safety.org]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. grokipedia.com [grokipedia.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1,2,4-Triethoxybenzene

Abstract

Introduction: The Challenge of Characterizing Novel or Undocumented Compounds

In the realm of chemical research and development, scientists frequently encounter compounds for which comprehensive analytical data is not available. 1,2,4-Triethoxybenzene is one such molecule. While its structure is straightforward, a conspicuous absence of its spectroscopic data in major databases like the NIST Chemistry WebBook and PubChem presents a characterization challenge.

This guide addresses this gap by providing a predictive analysis grounded in the extensive data available for its close structural analog, 1,2,4-trimethoxybenzene (CAS 135-77-3). The fundamental principles of spectroscopy allow us to forecast, with a high degree of confidence, how the substitution of methoxy (-OCH₃) groups with ethoxy (-OCH₂CH₃) groups will manifest in ¹H NMR, ¹³C NMR, IR, and MS spectra. This document serves as both a specific guide to this compound and a general methodological illustration for the spectroscopic elucidation of novel substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The analysis of chemical shifts, coupling constants, and integration values provides a detailed map of the molecular structure.

Predicted ¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum is defined by the electronic environment of the hydrogen atoms. By analyzing the structure of this compound, we can predict the signals for both the aromatic and the ethoxy protons.

-

Aromatic Protons (Ar-H): The benzene ring has three protons. Due to the asymmetric substitution pattern, they are chemically distinct and will exhibit a characteristic splitting pattern. We expect an AXM spin system, similar to that of 1,2,4-trimethoxybenzene, resulting in three distinct signals in the aromatic region (typically 6.5-7.0 ppm).

-

Ethoxy Protons (-O-CH₂-CH₃): Each of the three ethoxy groups will give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other. The three ethoxy groups may be chemically inequivalent, potentially leading to three distinct sets of quartets and triplets.

To provide a concrete prediction, we will use the ¹H NMR data of 1,2,4-trimethoxybenzene as a baseline[1][2].

Table 1: Comparison of ¹H NMR Data for 1,2,4-Trimethoxybenzene and Predicted Data for this compound (Solvent: CDCl₃)

| Proton Assignment (1,2,4-Trimethoxybenzene) | Experimental δ (ppm) [1] | Predicted Proton Assignment (this compound) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Integration |

| Ar-H (Position 5) | ~6.95 | Ar-H (Position 5) | ~6.9-7.0 | d | 1H |

| Ar-H (Position 6) | ~6.85 | Ar-H (Position 6) | ~6.8-6.9 | d | 1H |

| Ar-H (Position 3) | ~6.80 | Ar-H (Position 3) | ~6.7-6.8 | dd | 1H |

| -OCH₃ (Positions 1, 2, 4) | 3.8-3.9 (3 separate s) | -O-CH₂ -CH₃ (Positions 1, 2, 4) | ~4.0-4.2 | 3 x q | 6H |

| -O-CH₂-CH₃ (Positions 1, 2, 4) | ~1.3-1.5 | 3 x t | 9H |

Causality Behind Predictions: The replacement of methoxy with ethoxy groups will cause a slight downfield shift for the methylene protons (-OCH₂-) compared to the methoxy protons (-OCH₃) due to the electron-withdrawing effect of the additional methyl group. The aromatic proton shifts are expected to be largely similar, as the electronic influence of ethoxy and methoxy groups on the ring is comparable.

Predicted ¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Comparison of ¹³C NMR Data for 1,2,4-Trimethoxybenzene and Predicted Data for this compound (Solvent: CDCl₃)

| Carbon Assignment (1,2,4-Trimethoxybenzene) | Experimental δ (ppm) [3] | Predicted Carbon Assignment (this compound) | Predicted δ (ppm) |

| Ar-C (Positions 1, 2, 4) | ~140-155 | Ar-C (Positions 1, 2, 4) | ~140-155 |

| Ar-C (Positions 3, 5, 6) | ~98-115 | Ar-C (Positions 3, 5, 6) | ~98-115 |

| -OCH₃ (Positions 1, 2, 4) | ~56 | -O-CH₂ -CH₃ (Positions 1, 2, 4) | ~64-66 |

| -O-CH₂-CH₃ (Positions 1, 2, 4) | ~14-16 |

Causality Behind Predictions: The aromatic carbon signals are expected to be in similar regions. The key difference will be the appearance of two signals for each ethoxy group instead of one for each methoxy group. The methylene carbon (-OCH₂-) will be significantly downfield compared to the methoxy carbon, while the new methyl carbon (-CH₃) will appear in the aliphatic region, typically between 14-16 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm can be used for spectral calibration[4].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled sequence to obtain singlets for all carbon signals.

-

A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS or residual solvent signal.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum of this compound

The key vibrational modes for this compound will be associated with the aromatic ring and the ether linkages.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H stretch (Aromatic) | 3100-3000 | Medium | Characteristic of sp² C-H bonds on the benzene ring. |

| C-H stretch (Aliphatic) | 3000-2850 | Strong | From the -CH₂- and -CH₃ groups of the ethoxy substituents. |

| C=C stretch (Aromatic) | 1600-1450 | Medium | Skeletal vibrations of the benzene ring. |

| C-O stretch (Aryl Ether) | 1275-1200 | Strong | Asymmetric stretching of the Ar-O-C bond. |

| C-O stretch (Alkyl Ether) | 1150-1085 | Strong | Symmetric stretching of the Ar-O-C bond. |

The IR spectrum for 1,2,4-trimethoxybenzene shows strong C-O stretching bands in the 1250-1050 cm⁻¹ region and C-H stretching just below 3000 cm⁻¹[5], which supports these predictions.

Experimental Protocol for IR Data Acquisition (Neat Liquid)

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the simplest method is to run a "neat" sample (undiluted).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Method:

-

Place a single drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates[3].

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

First, run a background spectrum with the empty salt plates to subtract any atmospheric (CO₂, H₂O) or plate-related signals.

-

Run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, the salt plates must be cleaned with a dry solvent like isopropanol and stored in a desiccator to prevent damage from moisture[3].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, which can be useful for structural identification[6].

Predicted Mass Spectrum of this compound

-

Molecular Formula: C₁₂H₁₈O₃

-

Molecular Weight: 210.27 g/mol

The mass spectrum should show a molecular ion peak (M⁺˙) at m/z = 210. The fragmentation pattern will be dominated by the cleavage of the ethoxy groups.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Formation Mechanism |

| 210 | [C₁₂H₁₈O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 181 | [M - C₂H₅]⁺ | Loss of an ethyl radical from an ethoxy group. |

| 166 | [M - C₂H₄O]⁺˙ | McLafferty-type rearrangement and loss of ethylene oxide. |

| 153 | [M - C₂H₅ - CO]⁺ | Loss of an ethyl radical followed by loss of carbon monoxide. |

| 138 | [M - 2(C₂H₄)]⁺˙ | Loss of two ethylene molecules. |

Causality Behind Predictions: The fragmentation of aromatic ethers under EI-MS often involves the loss of the alkyl group, followed by further rearrangements and losses of small neutral molecules like CO[7]. The presence of three ethoxy groups provides multiple pathways for these fragmentations. The fragmentation pattern of 1,2,4-trimethoxybenzene, which shows a strong molecular ion at m/z 168 and a base peak at m/z 153 (loss of a methyl group), supports the predicted primary fragmentation pathways[8][9].

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Method:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min. This separates the compound from any impurities or solvent.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for EI-MS, which allows for reproducible fragmentation and comparison with library spectra.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 1,2,4-Trimethoxybenzene (135-77-3) 1H NMR spectrum [chemicalbook.com]

- 3. 1,2,4-Trimethoxybenzene (135-77-3) 13C NMR spectrum [chemicalbook.com]

- 4. 1,2,4-Trimethoxybenzene [webbook.nist.gov]

- 5. 1,2,4-trimethoxybenzene, 135-77-3 [thegoodscentscompany.com]

- 6. 1,2,4-Trimethoxybenzene [oakwoodchemical.com]

- 7. 1,2,4-Trimethoxybenzene [webbook.nist.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. US20070092544A1 - Natural insect repellant - Google Patents [patents.google.com]

1,2,4-Triethoxybenzene CAS number and molecular weight

An In-depth Technical Guide to 1,2,4-Trimethoxybenzene

A Note on Nomenclature: This guide focuses on 1,2,4-Trimethoxybenzene. While the initial request specified "1,2,4-Triethoxybenzene," publicly available scientific and safety data predominantly correspond to the methoxy-substituted compound. It is presumed that "Triethoxybenzene" was a typographical error.

This technical guide provides a comprehensive overview of 1,2,4-Trimethoxybenzene, a significant organic compound with applications in synthetic chemistry and materials science. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and handling.

Chemical Identity and Properties

1,2,4-Trimethoxybenzene, also known as hydroxyhydroquinone trimethyl ether, is an aromatic organic compound.[1][2] Its core structure is a benzene ring substituted with three methoxy groups at the 1, 2, and 4 positions.

| Identifier | Value | Source |

| CAS Number | 135-77-3 | [1][3][4][5] |

| Molecular Formula | C9H12O3 | [2][3][4][6] |

| Molecular Weight | 168.19 g/mol | [1][5][6][7] |

| Appearance | Clear light yellow to yellow-brown liquid/oil | [8] |

| Boiling Point | 247 °C | [8] |

| Density | 1.126 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.533 | [8] |

| Solubility | Not miscible in water. Soluble in Chloroform, Ethyl Acetate. | [8] |

Synthesis of 1,2,4-Trimethoxybenzene

The synthesis of 1,2,4-Trimethoxybenzene can be achieved through various methods. A common laboratory-scale synthesis involves the methylation of a suitable precursor such as vanillin or hydroquinone.

Example Synthetic Workflow: Methylation of Vanillin

This protocol outlines a potential pathway for the synthesis of 1,2,4-Trimethoxybenzene starting from vanillin. This is a generalized representation and specific laboratory conditions may vary.

Sources

- 1. 1,2,4-三甲氧基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,2,4-trimethoxybenzene - CAS:135-77-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1,2,4-Trimethoxybenzene [webbook.nist.gov]

- 4. 1,2,4-Trimethoxybenzene [webbook.nist.gov]

- 5. 1,2,4-Trimethoxybenzene (CAS 135-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,4-trimethoxybenzene, 135-77-3 [thegoodscentscompany.com]

- 8. 1,2,4-Trimethoxybenzene CAS#: 135-77-3 [m.chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 1,2,4-Triethoxybenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Triethoxybenzene is an aromatic organic compound with significant potential as a versatile building block in fine organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] A critical parameter governing its utility in these applications is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in fundamental chemical principles. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages extensive data from its close structural analog, 1,2,4-Trimethoxybenzene, to build a robust predictive model of its solubility behavior. Furthermore, this document details authoritative experimental protocols for determining solubility, ensuring researchers can validate these predictions for their specific applications.

Introduction to this compound

This compound belongs to the alkoxybenzene class of compounds, characterized by a benzene ring substituted with three ethoxy (-OCH₂CH₃) groups. This substitution pattern imparts specific physicochemical properties that are crucial for its application as a synthetic intermediate.[1]

1.1. Chemical Structure and Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₈O₃

-

Molecular Weight: 210.27 g/mol

-

CAS Number: 2050-47-7

-

Structure:

1.2. Physicochemical Properties (Predicted and Analog-Based)

-

Appearance: Expected to be a clear, colorless to light-yellow liquid or low-melting solid.[2]

-

Boiling Point: Predicted to be higher than that of 1,2,4-Trimethoxybenzene (247 °C) due to increased molecular weight.[2]

-

LogP (Octanol/Water Partition Coefficient): The octanol-water partition coefficient is a measure of a compound's lipophilicity. The LogP for 1,2,4-Trimethoxybenzene is estimated at 1.712 to 2.1.[3][4] It is anticipated that this compound will have a higher LogP, indicating greater lipophilicity (preference for nonpolar environments) due to the larger ethyl groups.

-

Reactivity: The electron-donating nature of the ethoxy groups activates the aromatic ring, making it susceptible to electrophilic aromatic substitution.[5]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute (this compound) and the solvent.[1]

2.1. Molecular Polarity and Intermolecular Forces The structure of this compound contains both nonpolar and polar features. The benzene ring and the ethyl chains are nonpolar, contributing to van der Waals interactions. The three ether oxygen atoms, with their lone pairs of electrons, introduce polarity and can act as hydrogen bond acceptors with protic solvents (e.g., water, alcohols).

The overall solubility behavior is a balance between its hydrophobic aromatic/alkyl backbone and the hydrogen-bonding capacity of its ether functionalities.

2.2. Solvent Classification and Interaction Potential

-

Polar Protic Solvents (e.g., Water, Ethanol, Acetic Acid): These solvents can act as hydrogen bond donors. They can interact with the ether oxygens of this compound. However, the large nonpolar surface area of the molecule will limit its solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. They can engage in dipole-dipole interactions and are generally good solvents for moderately polar compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak London dispersion forces. Due to its significant nonpolar character, this compound is expected to be highly soluble in these solvents.[1]

Quantitative Solubility Profile (Based on 1,2,4-Trimethoxybenzene Analog)

Authoritative Note: The following quantitative data was determined for 1,2,4-Trimethoxybenzene at 25°C.[3] Due to its close structural similarity, this data serves as an excellent predictive model for the relative solubility of this compound. It is anticipated that the absolute solubility of this compound will be slightly lower in polar solvents and higher in nonpolar solvents compared to the values presented below, owing to its increased lipophilicity.

Table 1: Quantitative Solubility of 1,2,4-Trimethoxybenzene at 25°C[3]

| Solvent Category | Solvent | Solubility (g/L) |

| Highly Polar Protic | Water | 3.52 |

| Ethylene Glycol | 153.34 | |

| Alcohols (Protic) | Methanol | 152.33 |

| Ethanol | 130.58 | |

| n-Propanol | 111.93 | |

| Isopropanol | 100.16 | |

| n-Butanol | 92.75 | |

| Ketones (Aprotic) | Acetone | 403.94 |

| 2-Butanone (MEK) | 259.56 | |

| Cyclohexanone | 425.32 | |

| Ethers (Aprotic) | 1,4-Dioxane | 834.90 |

| Tetrahydrofuran (THF) | 663.73 | |

| Esters (Aprotic) | Ethyl Acetate | 403.50 |

| Methyl Acetate | 427.77 | |

| Chlorinated (Aprotic) | Dichloromethane | 1380.77 |

| Chloroform | 1316.15 | |

| 1,2-Dichloroethane | 789.88 | |

| Amides (Aprotic) | Dimethylformamide (DMF) | 437.68 |

| Dimethyl Sulfoxide (DMSO) | 567.59 | |

| Nitriles (Aprotic) | Acetonitrile | 451.87 |

| Hydrocarbons (Nonpolar) | Toluene | 119.12 |

| Cyclohexane | 108.31 | |

| n-Hexane | 24.43 | |

| n-Heptane | 34.10 |

Experimental Determination of Solubility

For drug development and process chemistry, precise solubility data is non-negotiable. The thermodynamic or equilibrium solubility is most accurately determined using the shake-flask method, which is considered the "gold standard" by regulatory agencies.

4.1. Detailed Protocol: Equilibrium Shake-Flask Method

This protocol describes the definitive method for measuring the thermodynamic solubility of a compound in a specific solvent system.[2]

A. Materials and Reagents:

-

This compound (solute), >98% purity

-

Selected solvent, HPLC-grade or equivalent purity

-

Calibrated analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

B. Experimental Workflow:

Caption: Dominant intermolecular forces governing solubility.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general precautions can be inferred from analogs like 1,2,4-Trimethoxybenzene.

-

Handling: Use only in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and lab coats.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. [1]Keep away from sources of ignition and oxidizing agents.

Conclusion

This compound is a moderately polar compound with a significant nonpolar character. Its solubility is expected to be low in highly polar solvents like water but high in a wide range of organic solvents, including chlorinated solvents, ethers, ketones, and aromatic hydrocarbons. The provided quantitative data for its trimethoxy analog offers a strong predictive foundation for solvent selection in synthesis, purification, and formulation. For any critical application, it is imperative that these predictive insights are confirmed through rigorous experimental determination using standardized protocols such as the shake-flask method detailed herein.

References

-

Metasci. Safety Data Sheet 1,2,4-Trimethoxybenzene. Available from: [Link]

-

Good Scents Company. 1,2,4-Trimethoxybenzene (CAS 135-77-3): Odor profile, Properties, & IFRA compliance. Available from: [Link]

-

Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. (Referenced in ResearchGate summary: [Link])

-

Cheméo. Chemical Properties of 1,2,4-Trimethoxybenzene (CAS 135-77-3). Available from: [Link]

-

Slideshare. solubility experimental methods.pptx. Available from: [Link]

-

LibreTexts Chemistry. Polarity and Solubility of Organic Compounds. Available from: [Link]

-

Pinal, R. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). Available from: [Link]

-

Labclinics. Solubility factors when choosing a solvent. Available from: [Link]

-

PubMed Central. Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. (2019). Available from: [Link]

-

Slideshare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 1,2,4-Trimethylbenzene. Available from: [Link]

-

Alloprof. Measuring Solubility. Available from: [Link]

-

PubChem. 1,2,4-Trimethoxybenzene. Available from: [Link]

-

DHC Solvent Chemie GmbH. Safety Data Sheet: 1,2,4-trimethylbenzene. Available from: [Link]

-

Solubility of Things. 1,2,3-Trimethoxybenzene. Available from: [Link]

-

Royal Society of Chemistry. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). Available from: [Link]

-

ResearchGate. Solubility parameters of organic solvents. Available from: [Link]

-

ResearchGate. The Solubility of Proteins in Organic Solvents. Available from: [Link]

Sources

1,2,4-Triethoxybenzene: A Versatile Scaffold for Advanced Organic Synthesis and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide moves beyond a simple cataloging of facts to provide a deeper understanding of why and how 1,2,4-triethoxybenzene serves as a pivotal building block in modern organic chemistry. Its unique electronic and structural properties make it an invaluable precursor for a range of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds and novel materials. This document provides an in-depth exploration of its synthesis, reactivity, and strategic applications, grounded in mechanistic principles and supported by actionable protocols.

Foundational Synthesis: The Williamson Etherification of Hydroxyhydroquinone

The most direct and reliable method for preparing this compound is through the O-ethoxylation of 1,2,4-trihydroxybenzene (hydroxyhydroquinone), a classic application of the Williamson ether synthesis.[1] This reaction is a cornerstone of organic synthesis, valued for its robustness and high yields.

Causality Behind the Experimental Choices:

The core of this synthesis lies in the transformation of the weakly nucleophilic hydroxyl groups of the phenol into highly nucleophilic phenoxide ions. A strong base is required to achieve complete deprotonation, ensuring that all three hydroxyl groups can react. The choice of ethylating agent is also critical; primary alkyl halides or sulfates are ideal as they are highly susceptible to SN2 attack and less prone to competing elimination reactions.

Detailed Experimental Protocol: Synthesis of this compound

-

Principle: The three hydroxyl groups of 1,2,4-trihydroxybenzene are deprotonated by a strong base to form the corresponding tris-phenoxide. This highly nucleophilic intermediate then displaces the leaving group from an ethylating agent (e.g., diethyl sulfate or ethyl iodide) via three sequential SN2 reactions to form the desired tri-ether.[1]

-

Materials:

-

1,2,4-Trihydroxybenzene (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 3.3 eq) or Potassium Carbonate (K₂CO₃, 3.5 eq)

-

Diethyl sulfate (3.3 eq) or Ethyl iodide (3.3 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Step-by-Step Methodology:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-trihydroxybenzene (1.0 eq) and anhydrous DMF.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (3.3 eq) portion-wise, controlling the hydrogen gas evolution. Self-Validating Check: The cessation of bubbling indicates the completion of deprotonation.

-

Once the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add the ethylating agent (e.g., diethyl sulfate, 3.3 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, cautiously quench the reaction by slowly adding it to a beaker of ice-cold saturated NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

-

Synthetic Pathway Visualization

Caption: Williamson ether synthesis of this compound.

Physicochemical Data at a Glance

The physical properties of this compound are crucial for designing experimental setups, particularly for purification and handling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₃ | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Appearance | Clear liquid | [1] |

| Melting Point | 34 °C | [1] |

| Boiling Point | 150 °C at 6 Torr | [1] |

| Density | 0.996 g/cm³ (calculated at 20 °C) | [1] |

| Solubility in Water | 0.34 g/L (at 25 °C, very low) | [1] |

| Solubility in Solvents | Soluble in common organic solvents like ethanol and ether. | [2] |

Reactivity and Mechanistic Landscape

The synthetic utility of this compound is dominated by the powerful electron-donating effect of its three ethoxy groups.

Electrophilic Aromatic Substitution (EAS)

The ethoxy groups are strong activating groups, donating electron density to the aromatic ring via resonance.[1] This significantly increases the nucleophilicity of the ring, making it highly reactive towards electrophiles. The groups are ortho- and para- directing. The combined effect of the three groups directs incoming electrophiles primarily to the C5 position, which is para to the C2-ethoxy group and ortho to the C4-ethoxy group, and to a lesser extent, the C3 and C6 positions. The C5 position is the most sterically accessible and electronically enriched site.

Caption: Directing effects in the electrophilic substitution of this compound.

Potential Applications in Organic Synthesis

A. Core Scaffold for Bioactive Molecules

This compound is an important precursor for molecules containing the 1,2,4-trioxygenated benzene motif. This structural unit is found in numerous natural products and synthetic compounds with significant biological activity. While its analogue, 1,2,4-trimethoxybenzene, is more widely cited, the ethoxy variant offers a strategic advantage: increased lipophilicity. This can enhance pharmacokinetic properties such as membrane permeability and bioavailability, making it an attractive scaffold for drug development.[3] For instance, it can serve as a starting material for analogues of potent anticancer agents like combretastatin A-4, where modifying the alkoxy groups can fine-tune biological activity and solubility.[4]

B. Intermediate in Multi-Step Syntheses

The high reactivity of the ring allows for the facile introduction of various functional groups through EAS reactions such as:

-

Friedel-Crafts Acylation/Alkylation: To introduce ketone or alkyl functionalities.

-

Nitration: To introduce a nitro group, which can be subsequently reduced to an amine.

-

Halogenation: To introduce halogens, which can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular frameworks.

These functionalized derivatives are versatile intermediates for synthesizing a wide array of compounds, including dyes, polymers, and pharmaceutical ingredients.[5][6]

Hypothetical Pathway to a Bioactive Scaffold

The following workflow illustrates how this compound can be elaborated into a more complex, potentially bioactive molecule.

Caption: Synthetic workflow from this compound to a chalcone scaffold.

Protocol: Friedel-Crafts Acylation of this compound

This protocol provides a practical example of leveraging the activated nature of the ring.

-

Principle: An acyl group is introduced onto the most reactive position (C5) of the benzene ring using an acyl chloride and a Lewis acid catalyst.

-

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (CH₃COCl, 1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃, 1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Ice-cold 1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Step-by-Step Methodology:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C.

-

Slowly add acetyl chloride (1.1 eq) to the suspension and stir for 15 minutes to form the acylium ion complex.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the solution of this compound dropwise to the cold acylium ion suspension. A color change is typically observed, indicating reaction initiation.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully pour the mixture into a beaker containing a mixture of crushed ice and 1 M HCl to decompose the aluminum complex.

-

Transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product, 1-(2,4,5-triethoxyphenyl)ethan-1-one, which can be purified by recrystallization or column chromatography.

-

Conclusion and Future Outlook

This compound is a powerful and perhaps underutilized reagent in the synthetic chemist's toolkit. Its straightforward synthesis and highly activated aromatic ring provide a reliable entry point to a diverse range of functionalized molecules. While much of the literature focuses on its methoxy-analogue, the ethoxy-derivative presents a compelling opportunity for researchers in drug discovery to modulate lipophilicity and explore new chemical space. Future research should focus on expanding the library of derivatives and evaluating their biological activities, particularly in areas where the 1,2,4-trioxygenated pattern is known to be effective, such as in the development of novel anticancer and antioxidant agents.

References

- Vertex AI Search. (2026). 1,2,4-Trimethoxybenzene 135-77-3 wiki.

-

ResearchGate. (2010). Synthetic approach for the preparation of 1,2,4-trimethoxybenzene (3) from vanillin (2). Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,2,4-trihydroxybenzene. Available at: [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the formation of 1,2,4-trimethoxybenzene. Available at: [Link]

-

PubChem. (2025). 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284. Available at: [Link]

- Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes.

-

The Good Scents Company. (n.d.). 1,2,4-trimethoxybenzene, 135-77-3. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,3,5-Trimethoxybenzene in Modern Pharmaceutical Synthesis. Available at: [Link]

-

NIST. (n.d.). 1,2,4-Trimethoxybenzene - NIST WebBook. Available at: [Link]

-

MDPI. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Available at: [Link]

-

ResearchGate. (2025). Mechanistic and Exploratory Investigations into the Synthesis of 1,3,5-Triaroylbenzenes from 1-Aryl-2-propyn-1-ones and 1,3,5-Triacetylbenzene from 4-Methoxy-3-buten-2-one by Cyclotrimerization in Hot Water in the Absence of Added Acid or Base. Available at: [Link]_

Sources

A-Z Guide to the Synthesis of 1,2,4-Triethoxybenzene: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1,2,4-triethoxybenzene, a substituted aromatic ether with significant potential in materials science and pharmaceutical development. While direct, peer-reviewed literature detailing the synthesis of this specific molecule is sparse, this document leverages foundational principles of organic chemistry to outline a robust and reliable synthetic strategy. The core of this guide is the Williamson ether synthesis, a time-honored and versatile method for preparing ethers.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, provide a meticulous, step-by-step experimental protocol, and offer expert insights into critical process parameters. This guide is designed for researchers, scientists, and drug development professionals, providing the technical depth necessary for successful synthesis and validation.

Introduction and Strategic Overview

Alkoxy-substituted benzene derivatives are a cornerstone of modern organic synthesis, serving as crucial intermediates and target molecules in a vast array of applications. The specific arrangement and nature of the alkoxy groups on the benzene ring dictate the molecule's electronic properties, steric profile, and, consequently, its reactivity and biological activity. This compound, with its three ethoxy groups, presents an interesting target for research in areas such as liquid crystals, antioxidants, and as a building block for more complex pharmaceutical agents.

The most logical and efficient pathway to this compound begins with the commercially available precursor, 1,2,4-trihydroxybenzene (also known as hydroxyhydroquinone). The synthesis hinges on the Williamson ether synthesis, a powerful S(_N)2 reaction that forms an ether from an organohalide and an alkoxide.[1][2][3] This guide will focus exclusively on this method, providing a detailed protocol for the tri-etherification of 1,2,4-trihydroxybenzene.

The Williamson Ether Synthesis: Mechanism and Rationale

The Williamson ether synthesis is a classic S(_N)2 reaction involving the nucleophilic substitution of a halide by an alkoxide ion.[1][2][3] The overall transformation for our target molecule is as follows:

Overall Reaction:

The reaction proceeds in two conceptual steps:

-

Deprotonation: The phenolic hydroxyl groups of 1,2,4-trihydroxybenzene are acidic and can be deprotonated by a suitable base to form a highly nucleophilic tri-phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic carbon of an ethyl halide (e.g., bromoethane or iodoethane) in a concerted S(_N)2 fashion, displacing the halide and forming the ether linkage.[1][2]

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl groups. Common choices include potassium carbonate (K(_2)CO(_3)), sodium hydride (NaH), or sodium hydroxide (NaOH).[4] For this synthesis, potassium carbonate is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction to completion without being overly harsh.

-

Choice of Alkylating Agent: A primary alkyl halide is essential for a successful Williamson ether synthesis to avoid competing elimination reactions.[1][2] Bromoethane or iodoethane are ideal choices. Iodoethane is more reactive but also more expensive. Bromoethane offers a good balance of reactivity and cost. An excess of the alkylating agent is used to ensure complete etherification of all three hydroxyl groups.

-

Choice of Solvent: The solvent must be polar and aprotic to dissolve the reactants and facilitate the S(_N)2 reaction. Acetonitrile (CH(_3)CN) and N,N-dimethylformamide (DMF) are excellent choices.[3] They possess high dielectric constants that stabilize the charged intermediates without participating in hydrogen bonding, which would solvate and deactivate the nucleophile.

Reaction Mechanism Diagram

The following diagram illustrates the stepwise mechanism for the formation of this compound.

Caption: Williamson ether synthesis mechanism.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical principles. Adherence to these steps, with careful monitoring, will lead to the successful synthesis of the target compound.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 1,2,4-Trihydroxybenzene | 126.11 | 1.0 | 5.00 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.3 | 18.0 g |

| Bromoethane (CH₃CH₂Br) | 108.97 | 3.6 | 15.6 g (10.5 mL) |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL |

| Diethyl Ether | 74.12 | - | As needed |

| Saturated Sodium Bicarbonate | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,2,4-trihydroxybenzene (5.00 g) and anhydrous potassium carbonate (18.0 g).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Initiation of Reaction: Begin stirring the mixture and add bromoethane (10.5 mL) dropwise via a syringe.

-

Heating and Reflux: Heat the reaction mixture to 80 °C and maintain a gentle reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into 300 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a colorless oil or low-melting solid.

Synthetic Workflow Diagram

Caption: Overall experimental workflow.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 6.5-7.0 ppm. Methylene protons of the ethoxy groups as quartets around 4.0 ppm. Methyl protons of the ethoxy groups as triplets around 1.4 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-155 ppm. Methylene carbons around 64 ppm. Methyl carbons around 15 ppm. |

| IR Spectroscopy | C-O-C stretching vibrations around 1200-1250 cm⁻¹. Aromatic C-H stretching around 3030-3100 cm⁻¹. Aliphatic C-H stretching around 2850-2980 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₂H₁₈O₃. |

Safety and Handling

-

1,2,4-Trihydroxybenzene: Can be irritating to the skin and eyes. Handle with appropriate personal protective equipment (PPE).

-

Bromoethane: Is a volatile and flammable liquid. It is also a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. Use gloves and work in a fume hood.

-

Potassium Carbonate: Is an irritant. Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

Conclusion

This guide provides a comprehensive and technically sound protocol for the synthesis of this compound via the Williamson ether synthesis. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can reliably produce this valuable compound for further investigation in their respective fields. The principles and techniques described herein are foundational to organic synthesis and can be adapted for the preparation of a wide range of other polyalkoxybenzene derivatives.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

Sources

An In-depth Technical Guide to 1,2,4-Triethoxybenzene: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,4-triethoxybenzene, a tri-substituted alkoxybenzene of interest in various fields of chemical research and development. While direct historical accounts of its initial discovery are not extensively documented, its synthesis is intrinsically linked to the development of fundamental organic reactions, particularly the Williamson ether synthesis. This guide details the logical synthetic pathway from readily available precursors, provides a thorough, self-validating experimental protocol, and presents key physicochemical data. The content is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles, empowering researchers to confidently synthesize and utilize this compound.

Introduction and Historical Context

The history of this compound is not marked by a singular moment of discovery but is rather a testament to the enabling power of synthetic methodology in organic chemistry. Its existence and preparation are a direct consequence of the development of robust methods for forming ether linkages, most notably the Williamson ether synthesis, first reported in 1850.[1] This reaction, involving the coupling of an alkoxide with an alkyl halide, provided a rational and versatile route to a vast array of ethers, including polyalkoxybenzenes.

The logical precursor to this compound is 1,2,4-trihydroxybenzene (also known as hydroxyhydroquinone).[2][3][4] The synthesis of this intermediate, often from hydroquinone, became a critical step in accessing a range of 1,2,4-trisubstituted benzene derivatives.[5][6] Therefore, the "discovery" of this compound can be best understood as an extension of the exploration of ether synthesis on polyhydroxylated aromatic scaffolds. Researchers, armed with the Williamson synthesis, could systematically replace the acidic protons of the hydroxyl groups with various alkyl chains, including ethyl groups, to modulate the compound's physicochemical properties such as solubility, lipophilicity, and electronic character. This ability to fine-tune molecular properties is a cornerstone of medicinal chemistry and materials science.[5]

Synthetic Pathway and Rationale

The most logical and widely applicable synthetic route to this compound proceeds via a two-stage process, starting from the commercially available and relatively inexpensive hydroquinone.

Overall Synthetic Strategy

The synthesis involves two key transformations:

-

Formation of the 1,2,4-Trihydroxybenzene Intermediate: This is achieved through a Thiele-Winter acetoxylation of p-benzoquinone (derived from the oxidation of hydroquinone), followed by hydrolysis.[5]

-

Williamson Ether Synthesis: The three hydroxyl groups of 1,2,4-trihydroxybenzene are then simultaneously ethylated using an ethylating agent in the presence of a suitable base.[7][8][9]

This stepwise approach ensures high yields and allows for the isolation and purification of the key intermediate, 1,2,4-trihydroxybenzene, before proceeding to the final etherification step.

Caption: Overall synthetic pathway from hydroquinone to this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and purification steps to ensure the integrity of the final product.

Synthesis of 1,2,4-Trihydroxybenzene from Hydroquinone

This procedure involves three distinct steps as outlined in the synthetic pathway.

Step 1: Oxidation of Hydroquinone to p-Benzoquinone

-